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molecular formula C10H9NO2S B8433338 2-Benzothiazol-6-yl-propionic acid

2-Benzothiazol-6-yl-propionic acid

Cat. No. B8433338
M. Wt: 207.25 g/mol
InChI Key: NYZDNNZQZMVFAH-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A mixture of 2-benzothiazol-6-yl-propionic acid methyl ester (6.6 g, 30.0 mmol) and aqueous 2 N NaOH (23.0 ml) was heated at reflux for 1 hour until the reaction mixture became a dark red solution. The mixture was then cooled to room temperature and the mixture extracted with dichloromethane (×2) and the aqueous layer was acidified with conc.hydrochloric acid to pH4-5. The resulting solid was filtered off to afford the crude product, which was stirred in ethyl acetate the filtered and dried in vacuo to provide the title compound (4.3 g, 69.2%) as an off white solid. (300 MHz, DMSO-d6): δ 12.41 (s, 1H), 9.35 (s, 1H), 8.09-8.08 (d, J=1.5 Hz, 2H), 8.05-8.02 (d, J=8.7 Hz 2H), 7.48-7.45 (dd, J=1.5 Hz, 8.7 Hz, 1H), 3.89 (q, 1H), 1.45 (d, 3H). MS m/z 208 (M++1).
Name
2-benzothiazol-6-yl-propionic acid methyl ester
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69.2%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[CH:4]([C:6]1[CH:14]=[CH:13][C:9]2[N:10]=[CH:11][S:12][C:8]=2[CH:7]=1)[CH3:5].[OH-].[Na+]>C(OCC)(=O)C>[S:12]1[C:8]2[CH:7]=[C:6]([CH:4]([CH3:5])[C:3]([OH:15])=[O:2])[CH:14]=[CH:13][C:9]=2[N:10]=[CH:11]1 |f:1.2|

Inputs

Step One
Name
2-benzothiazol-6-yl-propionic acid methyl ester
Quantity
6.6 g
Type
reactant
Smiles
COC(C(C)C1=CC2=C(N=CS2)C=C1)=O
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour until the reaction mixture
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (×2)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 69.2%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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